
N(alfa)-Z-L-tryptophan benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(alfa)-Z-L-tryptophan benzyl ester: is a derivative of the amino acid tryptophan. It is characterized by the presence of a benzyl ester group and a benzyloxycarbonyl (Z) protecting group on the alpha-amino group. This compound is often used in peptide synthesis and various biochemical applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with L-tryptophan.
Protection of the Alpha-Amino Group: The alpha-amino group of L-tryptophan is protected using benzyloxycarbonyl chloride (Z-Cl) in the presence of a base such as sodium bicarbonate.
Esterification: The carboxyl group of the protected tryptophan is then esterified using benzyl alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the synthesis of N(alfa)-Z-L-tryptophan benzyl ester may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated peptide synthesizers can also streamline the process, ensuring high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Z protecting group can be removed using hydrogenation in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Hydrogen gas with palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: L-tryptophan.
Deprotection: L-tryptophan benzyl ester.
Substitution: Various substituted tryptophan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
N(alfa)-Z-L-tryptophan benzyl ester is widely used in peptide synthesis as a protected amino acid. It allows for the selective deprotection and coupling of amino acids to form peptides.
Biology
In biological research, this compound is used to study protein structure and function. It serves as a precursor in the synthesis of tryptophan-containing peptides and proteins.
Medicine
In medicinal chemistry, this compound is used in the development of peptide-based drugs. Its stability and reactivity make it a valuable intermediate in drug synthesis.
Industry
Industrially, this compound is used in the large-scale synthesis of peptides and proteins for pharmaceutical applications. It is also employed in the production of tryptophan supplements and derivatives.
Mecanismo De Acción
The mechanism of action of N(alfa)-Z-L-tryptophan benzyl ester primarily involves its role as a protected amino acid in peptide synthesis. The Z protecting group prevents unwanted reactions at the alpha-amino group, while the benzyl ester group protects the carboxyl group. These protecting groups can be selectively removed to allow for the stepwise assembly of peptides.
Comparación Con Compuestos Similares
Similar Compounds
- **N(alfa)-Fmoc-L-try
N(alfa)-Boc-L-tryptophan benzyl ester: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Z.
Propiedades
IUPAC Name |
benzyl 3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c29-25(31-17-19-9-3-1-4-10-19)24(15-21-16-27-23-14-8-7-13-22(21)23)28-26(30)32-18-20-11-5-2-6-12-20/h1-14,16,24,27H,15,17-18H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYCVEDLXBEKPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
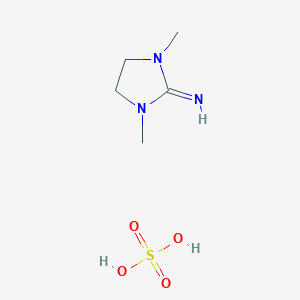
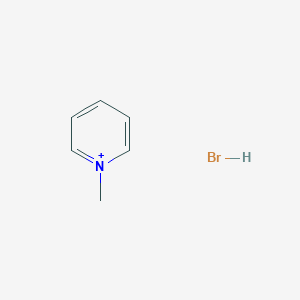
![N2-Methyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12824307.png)

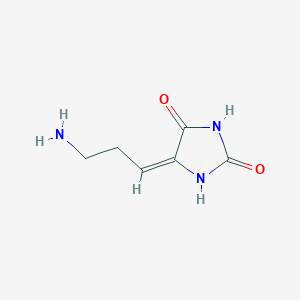
![2-(Diethylamino)ethyl 4-aminobenzoate;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12824319.png)
![N-Ethyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12824326.png)
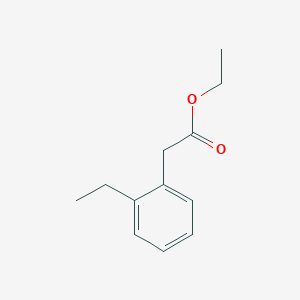

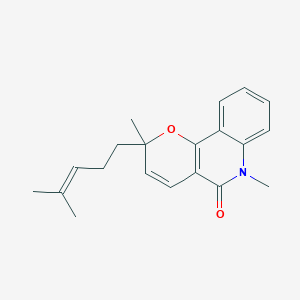
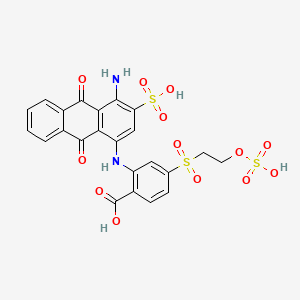
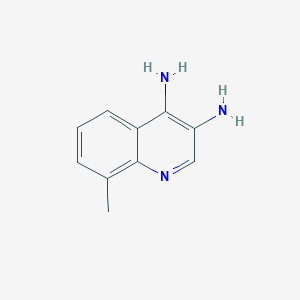
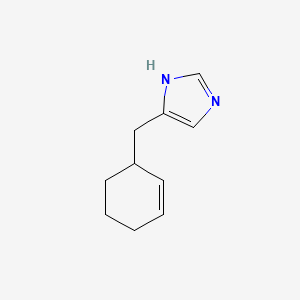
![11H-[1,3]diazepino[1,2-a]benzimidazole](/img/structure/B12824387.png)
